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Abstract
The ChaC family member, ChaC2, is a cytosolic enzyme with γ-glutamylcyclotransferase

activity that plays a crucial role in cellular stress responses, particularly the Unfolded Protein

Response (UPR).[1] Unlike its homolog ChaC1, which is induced by endoplasmic reticulum

(ER) stress, ChaC2 is constitutively expressed and contributes to the basal turnover of

glutathione (GSH).[2] By catalyzing the degradation of GSH, ChaC2 can modulate the cellular

redox state, leading to the accumulation of reactive oxygen species (ROS) and subsequent

activation of the UPR.[1][3] This guide provides an in-depth technical overview of the

involvement of ChaC2 in the UPR, detailing the underlying molecular mechanisms,

experimental methodologies for its study, and quantitative data from key research findings.

Molecular Mechanism of ChaC2-Mediated UPR
Induction
ChaC2 is a γ-glutamylcyclotransferase that specifically degrades reduced glutathione (GSH)

into 5-oxoproline and cysteinylglycine.[1][2] This enzymatic activity is central to its role in

inducing the UPR. The depletion of the cellular GSH pool disrupts the redox homeostasis,

leading to an increase in intracellular reactive oxygen species (ROS).[3][4] This state of

oxidative stress is a known trigger for ER stress and the subsequent activation of the UPR.
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The UPR is a tripartite signaling network initiated by three ER-resident transmembrane

sensors: PERK, IRE1, and ATF6. Evidence suggests that ChaC2-mediated GSH depletion

leads to the activation of all three branches of the UPR.[1]

PERK Pathway: Upon activation, PERK (PKR-like ER kinase) autophosphorylates and then

phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a general

attenuation of protein synthesis but paradoxically promotes the translation of specific

mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5] ATF4, in turn,

upregulates the expression of pro-apoptotic factor CHOP (C/EBP homologous protein).[5]

IRE1 Pathway: IRE1 (Inositol-requiring enzyme 1) activation leads to its endoribonuclease

activity, which unconventionally splices the mRNA of X-box binding protein 1 (XBP1).[6] The

spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-

associated degradation (ERAD) and protein folding.[6]

ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane transcription

factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release

its active cytosolic domain. This active fragment then moves to the nucleus to activate the

transcription of UPR target genes.[6]

Overexpression of ChaC2 has been shown to upregulate PERK, IRE1, ATF6, ATF4, CHOP,

and spliced XBP-1, indicating a broad activation of the UPR.[1]

Data Presentation
Enzymatic Activity of ChaC2

Enzyme Substrate Km (mM) kcat (min-1)
Catalytic
Efficiency
(kcat/Km)

Human ChaC2 Glutathione 3.7 ± 0.4 15.9 ± 1.0 4.3

Mouse ChaC2 Glutathione 3.0 ± 0.4 7.6 ± 0.5 2.5

Human ChaC1 Glutathione 2.2 ± 0.4 225.2 ± 15 102.4

Table 1: Kinetic parameters of ChaC family enzymes for glutathione degradation.[2][4]
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Correlation of ChaC2 Expression with UPR Markers in
Cancer

Cancer Type UPR Marker
Correlation
Coefficient (r)

p-value

Gastric Cancer XBP-1s 0.305 0.002

Gastric Cancer Active Caspase-3 0.607 <0.001

Gastric Cancer Beclin 1 0.591 <0.001

Colorectal Cancer XBP-1s 0.526 <0.001

Colorectal Cancer Active Caspase-3 0.319 <0.001

Colorectal Cancer Beclin 1 0.433 <0.001

Table 2: Correlation between ChaC2 expression and markers of UPR, apoptosis, and

autophagy in clinical cancer samples.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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